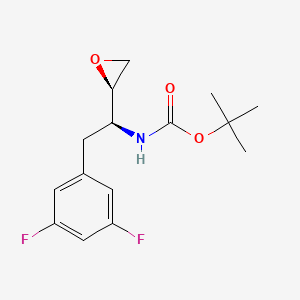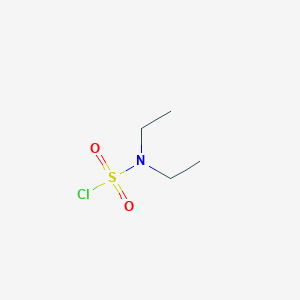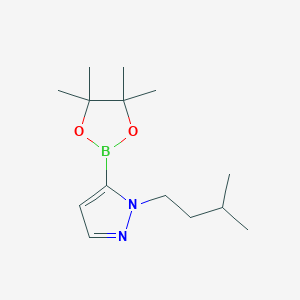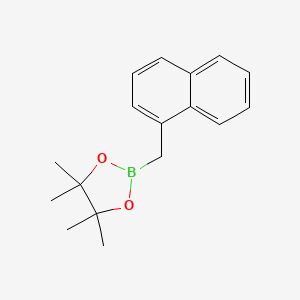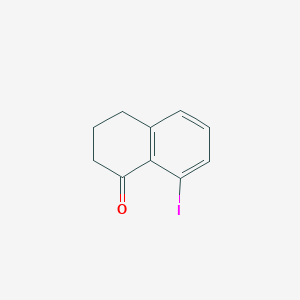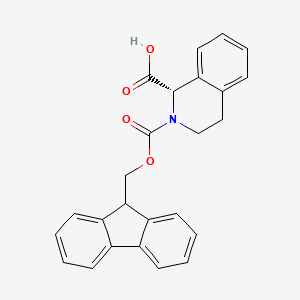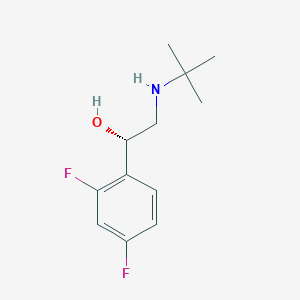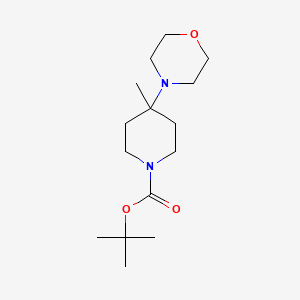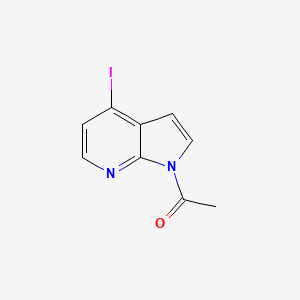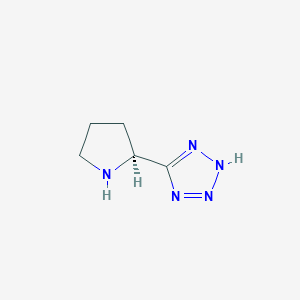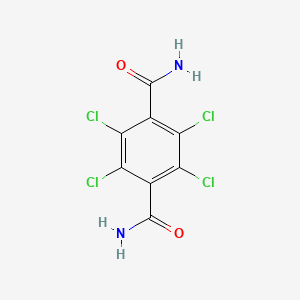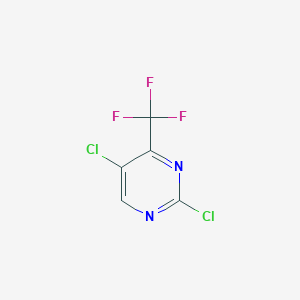
2,5-Dichloro-4-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HCl2F3N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring.
Wirkmechanismus
Target of Action
It is known to be a unique anti-metabolic drug with a distinctive anti-cancer mechanism .
Mode of Action
It is known to have a unique anti-cancer mechanism and has been used in various cancer treatments with significant efficacy .
Biochemical Pathways
It is known to have a broad-spectrum herbicidal activity and can be used with photosynthesis inhibitors to enhance weed control effects .
Result of Action
It is known to have significant efficacy in various cancer treatments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine. It is recommended to handle this compound only in a well-ventilated area or outdoors, and keep away from heat, sparks, open flames, and hot surfaces . It should be stored at a temperature between 2-8°C in an inert atmosphere .
Biochemische Analyse
Biochemical Properties
2,5-Dichloro-4-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of certain genes, which in turn affects the production of proteins and other essential biomolecules . Additionally, it can disrupt normal cellular metabolism, leading to altered energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of the compound can influence its effectiveness and impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced activity . Long-term effects observed in in vitro and in vivo studies include changes in cellular function and viability, which are dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxic effects at high doses include organ damage, altered physiological functions, and in severe cases, mortality .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can influence its activity and effectiveness in biochemical and cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that this compound reaches its intended targets within the cell . The compound’s distribution within subcellular compartments can also affect its interactions with biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dichloro-4-(trifluoromethyl)pyrimidine can be synthesized through various synthetic routes. One common method involves the reaction of uracil with chlorinating agents to introduce chlorine atoms at the 2 and 5 positions of the pyrimidine ring. The trifluoromethyl group can be introduced using trifluoromethylating agents under specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products include diarylated pyrimidines, which are valuable intermediates in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a trifluoromethyl group.
2,5-Dichloro-4-(trifluoromethyl)pyridine: A pyridine derivative with similar substituents.
Uniqueness
2,5-Dichloro-4-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development and other applications .
Eigenschaften
IUPAC Name |
2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXQDEGSBJJCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463380 | |
| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785777-98-2 | |
| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)
